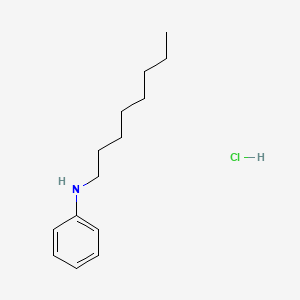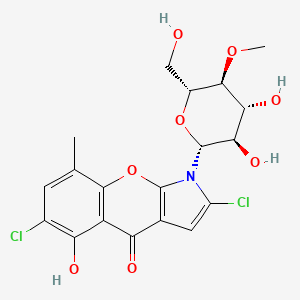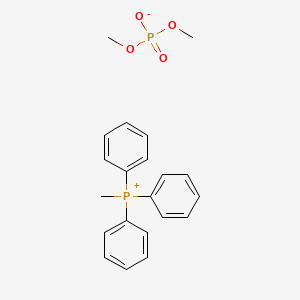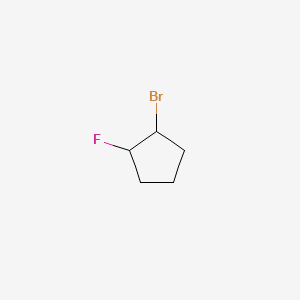
N-Octylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octylaniline–hydrogen chloride (1/1) is a chemical compound formed by the reaction of N-Octylaniline with hydrogen chloride. N-Octylaniline is an organic compound with the molecular formula C14H23N, and it is a derivative of aniline where the hydrogen atom in the amino group is replaced by an octyl group. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Octylaniline can be synthesized through the alkylation of aniline with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium or potassium hydroxide to deprotonate the aniline, followed by the addition of an octyl halide (e.g., octyl chloride or octyl bromide) to form N-Octylaniline.
The reaction can be represented as follows:
C6H5NH2+C8H17X→C6H5NHC8H17+HX
where X is a halogen (Cl or Br).
Industrial Production Methods
In an industrial setting, the production of N-Octylaniline may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The resulting N-Octylaniline is then reacted with hydrogen chloride gas to form the hydrochloride salt, N-Octylaniline–hydrogen chloride (1/1).
Analyse Des Réactions Chimiques
Types of Reactions
N-Octylaniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amino group in N-Octylaniline can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Octylaniline N-oxide, while reduction can regenerate N-Octylaniline from its hydrochloride salt.
Applications De Recherche Scientifique
N-Octylaniline–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes involving amines and their derivatives.
Medicine: Research into the pharmacological properties of N-Octylaniline derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Octylaniline–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and cell membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexylaniline: Similar to N-Octylaniline but with a shorter alkyl chain.
N-Decylaniline: Similar to N-Octylaniline but with a longer alkyl chain.
N-Phenylaniline: Aniline derivative with a phenyl group instead of an alkyl chain.
Uniqueness
N-Octylaniline–hydrogen chloride (1/1) is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it suitable for various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
4015-78-5 |
|---|---|
Formule moléculaire |
C14H24ClN |
Poids moléculaire |
241.80 g/mol |
Nom IUPAC |
N-octylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13H2,1H3;1H |
Clé InChI |
KPVLKBMZMUUHKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)

![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)


![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)

![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
